molecular formula C9H7NOS B1268032 1-(3-Isothiocyanatophenyl)ethanone CAS No. 3125-71-1

1-(3-Isothiocyanatophenyl)ethanone

Cat. No. B1268032
CAS RN: 3125-71-1
M. Wt: 177.22 g/mol
InChI Key: RGANVWCPAAIVNN-UHFFFAOYSA-N
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Description

1-(3-Isothiocyanatophenyl)ethanone, also known as 3-Acetylphenyl Isothiocyanate, is a chemical compound with the molecular formula C9H7NOS . It has a molecular weight of 177.22 g/mol . The IUPAC name for this compound is 1-(3-isothiocyanatophenyl)ethanone .


Molecular Structure Analysis

The molecular structure of 1-(3-Isothiocyanatophenyl)ethanone can be represented by the InChI string: InChI=1S/C9H7NOS/c1-7(11)8-3-2-4-9(5-8)10-6-12/h2-5H,1H3 . The Canonical SMILES representation is: CC(=O)C1=CC(=CC=C1)N=C=S .


Physical And Chemical Properties Analysis

1-(3-Isothiocyanatophenyl)ethanone has a density of 1.2153 (rough estimate), a melting point of 26 °C, a boiling point of 136 °C, and a flash point of 135-136°C/2mm . It has a solubility of 8.33mg/L at 25 ºC . The refractive index of this compound is 1.648 .

Scientific Research Applications

Synthesis of Thiophene Derivatives

3-Acetylphenyl Isothiocyanate: is utilized in the synthesis of thiophene derivatives, which are significant in various fields such as medicinal chemistry, pharmacology, agrochemistry, and materials science . These derivatives are key materials in organic light-emitting diodes (OLEDs), organic field-effect transistors, and organic photovoltaics. The compound’s reactivity allows for the creation of polysubstituted thiophenes with potential anticancer activity against human cancer cell lines .

Antibacterial and Antifungal Applications

The compound has been used to synthesize thiophenes that exhibit excellent to good activity against Gram-negative microorganisms like Pseudomonas aeruginosa and Escherichia coli , and moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . Additionally, these synthesized compounds have shown moderate to low antifungal activity against Aspergillus niger and Candida albicans .

Anticancer Agent Synthesis

Isothiocyanates, including 3-Acetylphenyl Isothiocyanate , are known for their potential anticancer properties. They can be used to create compounds that are screened for anticancer activity, offering a promising avenue for the development of new therapeutic agents .

Organic Chemistry Research

In organic chemistry, 3-Acetylphenyl Isothiocyanate serves as a building block for complex organic synthesis. It’s a versatile reagent that can react with various substrates to form new compounds with diverse biological activities .

Chemical Education and Research

This compound is also valuable in chemical education and research, where it is used to demonstrate the synthesis and reactions of isothiocyanates. It helps in understanding the structure-activity relationship in organic compounds .

Material Science

In material science, 3-Acetylphenyl Isothiocyanate is used in the development of new materials with specific electronic properties, particularly in the field of semiconductors and conductive polymers .

Pharmacological Studies

Pharmacological studies often utilize isothiocyanates to explore their therapeutic effects, including anti-inflammatory and neuroprotective properties3-Acetylphenyl Isothiocyanate can be a subject of such studies to discover its full potential in medicine .

Agrochemical Research

Lastly, the compound finds application in agrochemical research for the development of new pesticides and herbicides. Its reactivity with various organic substrates can lead to the creation of compounds that are effective in pest and weed management .

Mechanism of Action

Target of Action

Isothiocyanates, the class of compounds to which 3-acetylphenyl isothiocyanate belongs, are known to interact with a variety of biological targets, including cytochrome p450 (cyp) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

Isothiocyanates are known to interact with their targets in a chemoselective manner, tolerating aqueous reaction conditions . This suggests that 3-Acetylphenyl Isothiocyanate may interact with its targets in a similar way, leading to changes in the function or activity of these targets.

Biochemical Pathways

Isothiocyanates are known to affect various biochemical pathways. They can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis

Pharmacokinetics

Isothiocyanates are generally known to be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .

Result of Action

Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Therefore, it is plausible that 3-Acetylphenyl Isothiocyanate may have similar effects.

Action Environment

It is known that the synthesis of isothiocyanates can be carried out under the protection of nitrogen and mild conditions . This suggests that the action of 3-Acetylphenyl Isothiocyanate may also be influenced by environmental conditions such as temperature and pH.

properties

IUPAC Name

1-(3-isothiocyanatophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-7(11)8-3-2-4-9(5-8)10-6-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGANVWCPAAIVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334377
Record name 3-Acetylphenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Isothiocyanatophenyl)ethanone

CAS RN

3125-71-1
Record name 3-Acetylphenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3125-71-1
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